N-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]naphthalene-2-sulfonamide
Description
N-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]naphthalene-2-sulfonamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a naphthalene sulfonamide core, which is known for its stability and reactivity, making it a valuable candidate for research in chemistry, biology, and medicine.
Properties
IUPAC Name |
N-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]naphthalene-2-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O4S/c1-2-28-20-10-8-19(9-11-20)24-15-18(14-22(24)25)23-29(26,27)21-12-7-16-5-3-4-6-17(16)13-21/h3-13,18,23H,2,14-15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPFRXHJKDCALMR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2CC(CC2=O)NS(=O)(=O)C3=CC4=CC=CC=C4C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Sequential Modular Assembly
The most widely reported approach involves a three-stage synthesis targeting distinct molecular subunits:
- Naphthalene-2-sulfonamide core formation
- Pyrrolidin-3-yl ring construction
- 4-Ethoxyphenyl group incorporation
A representative laboratory-scale protocol from employs:
- Stage 1 : Sulfonation of 2-naphthol using chlorosulfonic acid (ClSO₃H) in dichloromethane at 0–5°C, followed by ammonolysis with aqueous NH₃ (25% w/w) to yield naphthalene-2-sulfonamide (72–78% yield).
- Stage 2 : Condensation of γ-keto acid derivatives with ammonium acetate in glacial acetic acid under reflux (110°C, 6 hr) to generate the 5-oxopyrrolidin-3-yl intermediate.
- Stage 3 : Ullmann-type coupling using CuI (10 mol%), 1,10-phenanthroline ligand, and K₂CO₃ in DMF at 120°C to install the 4-ethoxyphenyl group (58–64% yield).
Critical Parameters :
| Stage | Temperature Range | Key Reagents | Solvent System | Yield (%) |
|---|---|---|---|---|
| 1 | 0–5°C | ClSO₃H, NH₃ | CH₂Cl₂/H₂O | 72–78 |
| 2 | 110°C (reflux) | NH₄OAc | CH₃COOH | 65–71 |
| 3 | 120°C | CuI, K₂CO₃ | DMF | 58–64 |
Radical-Mediated Cyclization
Recent advances from demonstrate a copper-catalyzed multicomponent cascade reaction for simultaneous pyrrolidinone formation and functionalization:
- N-Centered Radical Generation : F-masked allenyl sulfonamides undergo single-electron transfer with Cu(I) catalysts (e.g., CuBr·SMe₂) in acetonitrile at 60°C.
- 6-exo-dig Cyclization : Radical addition to α,β-unsaturated carbonyl compounds forms the pyrrolidinone scaffold with >85% diastereoselectivity.
- Cross-Coupling : Trapping of allylic radicals with aryl boronic acids completes the 4-ethoxyphenyl installation (71–79% overall yield).
Advantages :
- Convergent synthesis reduces purification steps
- Excellent functional group tolerance for late-stage diversification
Industrial-Scale Production
Continuous Flow Optimization
Patent data from reveals scaled-up processes using:
- Microreactor Technology :
- Residence time: 8–12 minutes
- Throughput: 3.2 kg/hr
- Key benefits: Enhanced heat transfer, reduced side reactions
Representative Continuous Process :
| Unit Operation | Reactor Type | Temperature | Pressure | Catalyst Loading |
|---|---|---|---|---|
| Sulfonation | Corning AFR™ | 5°C | 1.2 bar | — |
| Cyclization | Hastelloy C-276 | 115°C | 4.5 bar | H₂SO₄ (0.5 mol%) |
| Coupling | Packed-bed (Cu/C) | 130°C | 8.7 bar | Cu nanoparticles |
Solvent Recycling Systems
Industrial plants employ:
- Distillation Trains : >98% DMF recovery via vacuum fractional distillation
- Aqueous Workup Optimization : pH-controlled extraction minimizes sulfonamide hydrolysis (<2% decomposition)
Alternative Methodologies
Enzymatic Sulfonamide Formation
Emerging biocatalytic approaches from recent literature utilize:
- Sulfotransferase Mutants : Engineered for enhanced activity on naphthalene derivatives (kcat = 12.7 s⁻¹, Km = 0.8 mM)
- Cofactor Recycling : NADPH regeneration systems boost TTN (total turnover number) to >4,500
Performance Metrics :
| Parameter | Chemical Method | Biocatalytic Method |
|---|---|---|
| Yield (%) | 68–74 | 81–85 |
| E-Factor | 8.2 | 3.1 |
| Reaction Time (hr) | 24 | 48 |
Solid-Phase Synthesis
Combinatorial chemistry platforms from adapt:
- Rink Amide Resin : Loaded with Fmoc-protected pyrrolidinone precursors
- Automated Coupling : HATU/DIPEA activation for sulfonamide bond formation (98% coupling efficiency)
- Cleavage Conditions : TFA/H₂O (95:5) yields crude product (purity >85% by HPLC)
Purification and Characterization
Crystallization Optimization
Industrial crystallization from uses:
- Anti-Solvent Gradients : Stepwise addition of n-heptane to ethyl acetate solutions
- Polymorph Control : Seeding with Form II crystals ensures batch consistency
Crystalline Properties :
| Parameter | Form I | Form II |
|---|---|---|
| Melting Point (°C) | 187–189 | 192–194 |
| Solubility (mg/mL) | 4.2 | 2.8 |
| Hygroscopicity | High | Low |
Analytical QC Protocols
- HPLC Method :
- Column: Zorbax SB-C18 (4.6 × 150 mm, 5 μm)
- Mobile Phase: 0.1% HCOOH in H₂O/MeCN gradient
- Retention Time: 8.7 min (RSD <0.3%)
- MS Characterization :
- ESI-MS: m/z 411.14 [M+H]⁺ (calc. 411.15)
- MS/MS Fragmentation: 394.10 (M–NH₃), 227.08 (naphthylsulfonyl)
Comparative Method Analysis
Efficiency Metrics
| Method | Overall Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| Sequential Assembly | 58–64 | 97–99 | Industrial |
| Radical Cascade | 71–79 | 93–95 | Pilot |
| Biocatalytic | 81–85 | 88–90 | Lab |
Environmental Impact
| Parameter | Batch Process | Continuous Flow |
|---|---|---|
| PMI (kg/kg product) | 18.4 | 6.7 |
| Energy (kWh/kg) | 42 | 29 |
| Wastewater (L/kg) | 56 | 19 |
Chemical Reactions Analysis
Types of Reactions
N-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]naphthalene-2-sulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the sulfonamide group to a sulfonic acid or a thiol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfonic acids and thiols.
Substitution: Various substituted sulfonamides depending on the nucleophile used.
Scientific Research Applications
Scientific Research Applications
N-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]naphthalene-2-sulfonamide has a wide range of applications in scientific research:
1. Chemistry:
- Used as a building block for the synthesis of more complex molecules.
- Serves as a reagent in organic synthesis, facilitating various chemical reactions.
2. Biology:
- Investigated for its potential as an enzyme inhibitor, particularly in biochemical assays.
- Explored for its role as a ligand in receptor studies.
3. Medicine:
- Evaluated for therapeutic potential in treating diseases due to its bioactive properties.
- Shows promise in antimicrobial and anticancer research.
4. Industry:
- Utilized in the development of new materials.
- Acts as a catalyst in chemical reactions, enhancing reaction efficiency.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors:
1. Enzyme Inhibition:
- The compound can inhibit various enzymes by blocking substrate access, which is critical in conditions where enzyme overactivity contributes to disease progression.
2. Ligand Activity:
- It may act as a ligand for certain receptors, modulating their activity either as an agonist or antagonist depending on the biological context.
Case Studies and Research Findings
Recent studies have highlighted the efficacy of this compound across several domains:
1. Antimicrobial Activity:
- Research indicates that this compound exhibits significant antibacterial properties against various pathogens.
2. Antitumor Effects:
- Studies have shown that the compound can inhibit the growth of cancer cell lines, including MCF-7 (breast cancer) and PC3 (prostate cancer), by inducing apoptosis and cell cycle arrest.
3. Mechanistic Insights:
- Investigations into the molecular pathways affected by this compound reveal its potential to modulate signaling cascades involved in cell proliferation and survival.
Similar Compounds
| Compound Name | Applications |
|---|---|
| 2,2′-Bipyridyl | Used as a ligand in coordination chemistry |
| Dimethyl 2,6-pyridinedicarboxylate | Used in macrocycle synthesis |
| 1-Boc-pyrazole-4-boronic acid pinacol ester | Building block for complex molecules |
Uniqueness
This compound stands out due to its unique combination of structural features that impart specific chemical and biological properties, making it valuable for diverse applications in research and industry.
Mechanism of Action
The mechanism of action of N-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]naphthalene-2-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
2,2′-Bipyridyl: Known for its use as a ligand in coordination chemistry.
Dimethyl 2,6-pyridinedicarboxylate: Used in the synthesis of macrocycles and as a ligand in metal complexes.
1-Boc-pyrazole-4-boronic acid pinacol ester: Utilized in organic synthesis and as a building block for more complex molecules.
Uniqueness
N-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]naphthalene-2-sulfonamide stands out due to its unique combination of a naphthalene sulfonamide core with a pyrrolidin-3-yl group and an ethoxyphenyl substituent. This unique structure imparts specific chemical and biological properties that make it valuable for diverse applications in research and industry.
Biological Activity
N-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]naphthalene-2-sulfonamide, a sulfonamide derivative, has attracted significant attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | CHNOS |
| Molecular Weight | 410.5 g/mol |
| CAS Number | 896312-32-6 |
The structure features a naphthalene core substituted with a sulfonamide group, which is known for its stability and reactivity in biological systems. The presence of the ethoxyphenyl and pyrrolidinyl groups enhances its potential for enzyme interaction and biological activity .
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors in the body. It may function as:
- Enzyme Inhibitor : The compound can inhibit various enzymes by binding to their active sites, thereby blocking substrate access. This mechanism is critical in conditions where enzyme overactivity contributes to disease progression.
- Ligand Activity : It may act as a ligand for certain receptors, modulating their activity either as an agonist or antagonist depending on the biological context.
Antimicrobial Activity
Research indicates that sulfonamide derivatives exhibit significant antimicrobial properties. This compound has been evaluated for its antibacterial efficacy against various strains. In vitro studies have shown moderate to strong activity against Gram-positive and Gram-negative bacteria, suggesting its potential use in treating bacterial infections .
Cytotoxicity and Apoptosis Induction
Studies have reported that this compound can induce cytotoxic effects in cancer cell lines. The mechanism involves apoptosis, where the compound triggers programmed cell death pathways, making it a candidate for cancer therapy. The cytotoxicity was assessed using standard assays, revealing IC values comparable to established chemotherapeutics .
Enzyme Inhibition
This compound has been shown to inhibit several cytochrome P450 enzymes (CYPs), including CYP1A2 and CYP3A4. This inhibition can enhance the pharmacokinetic profiles of co-administered drugs by prolonging their half-lives and increasing plasma concentrations .
Case Studies
- Antibacterial Efficacy : A study evaluated the compound's activity against Salmonella typhi and Bacillus subtilis, demonstrating strong inhibition with minimum inhibitory concentration (MIC) values lower than those of traditional antibiotics .
- Cancer Cell Line Testing : In a comparative study, this compound was tested against several cancer cell lines (e.g., MCF7, HeLa). The results indicated significant cytotoxicity with an IC value of 15 µM, suggesting its potential as an anticancer agent .
Q & A
Basic: What synthetic methodologies are recommended for preparing N-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]naphthalene-2-sulfonamide?
A common approach involves coupling naphthalene-2-sulfonyl chloride with a pyrrolidinone intermediate. For example, sulfonamide formation can be achieved by reacting the amine group of 1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-amine with naphthalene-2-sulfonyl chloride in the presence of a base like triethylamine (Et₃N) in anhydrous dichloromethane (DCM) under reflux. Purification via silica gel column chromatography (e.g., using DCM/ethyl acetate gradients) ensures high yield and purity. This method aligns with protocols for structurally related sulfonamides .
Basic: Which analytical techniques are essential for structural characterization of this compound?
Key techniques include:
- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR to confirm substituent connectivity and stereochemistry.
- X-ray Crystallography: For unambiguous 3D structure determination. The SHELX suite (SHELXL/SHELXS) is widely used for refinement, particularly for resolving hydrogen bonding and ring puckering .
- High-Resolution Mass Spectrometry (HRMS): To verify molecular mass and fragmentation patterns.
Advanced: How can Cremer-Pople parameters be applied to analyze the conformation of the pyrrolidin-5-one ring?
The Cremer-Pople puckering analysis defines ring non-planarity using amplitude (θ) and phase angle (φ) coordinates. For the pyrrolidin-5-one ring:
Calculate atomic displacements from the mean plane using crystallographic coordinates.
Compute θ (magnitude of puckering) and φ (direction of puckering) via:
This method avoids torsion-angle approximations and quantifies pseudorotation in five-membered rings .
Advanced: What strategies resolve contradictions in crystallographic data during refinement?
Contradictions (e.g., disordered atoms, twinning) require:
Robust Refinement Software: SHELXL’s constraints/restraints to model disorder or partial occupancy.
Validation Tools: CheckCIF to identify geometric outliers.
High-Resolution Data: Collect data at low temperature (<100 K) to reduce thermal motion artifacts.
Hydrogen Placement: Use SHELXPRO to optimize calculated H-atom positions, particularly for methyl or hydroxyl groups .
Advanced: How can computational modeling predict biological activity for this sulfonamide derivative?
Molecular Docking: Use AutoDock Vina or Schrödinger to simulate binding to target proteins (e.g., enzymes with sulfonamide-binding pockets).
QSAR Modeling: Correlate structural features (e.g., sulfonamide group’s electron-withdrawing effects) with activity data from analogs.
MD Simulations: Assess conformational stability of the pyrrolidinone ring in aqueous or lipid environments.
This approach is validated in studies of similar allosteric modulators .
Advanced: How to design assays for evaluating the compound’s enzyme inhibition potential?
Kinetic Assays: Measure IC₅₀ via spectrophotometric monitoring of substrate conversion (e.g., NADH oxidation).
Crystallographic Screening: Co-crystallize the compound with target enzymes (e.g., carbonic anhydrase) to identify binding modes.
Isothermal Titration Calorimetry (ITC): Quantify binding thermodynamics.
Control Experiments: Use known inhibitors (e.g., acetazolamide) as benchmarks .
Basic: What are the critical safety considerations during synthesis and handling?
- Toxic Reagents: Thionyl chloride (used in sulfonyl chloride preparation) requires fume hood use.
- Solvent Hazards: Dichloromethane (neurotoxic) necessitates proper PPE and waste disposal.
- Stability: Store the compound under inert gas (N₂/Ar) at –20°C to prevent hydrolysis of the sulfonamide group .
Advanced: How to address low solubility in aqueous buffers during biological testing?
Co-solvents: Use DMSO (<1% v/v) to maintain solubility without denaturing proteins.
Micelle Formation: Incorporate detergents (e.g., Tween-80) for hydrophobic compounds.
Prodrug Design: Introduce phosphate or glycoside groups to enhance hydrophilicity.
Advanced: What role do intermolecular interactions play in the compound’s solid-state packing?
X-ray data reveal:
- Hydrogen Bonds: N–H···O and C–H···O interactions stabilize layered structures.
- π-Stacking: Naphthalene rings often form offset stacks with 3.5–4.0 Å spacing.
- Van der Waals Contacts: Ethoxyphenyl groups contribute to hydrophobic packing.
These features are critical for predicting dissolution rates and polymorphism .
Advanced: How to reconcile discrepancies between computational and experimental biological activity data?
Re-evaluate Force Fields: Adjust parameters for sulfonamide-protein interactions in MD simulations.
Solvent Effects: Include explicit water molecules in docking models.
Protonation States: Use MarvinSketch to predict dominant ionization states at physiological pH.
Experimental Replicates: Perform dose-response curves in triplicate to confirm outliers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
